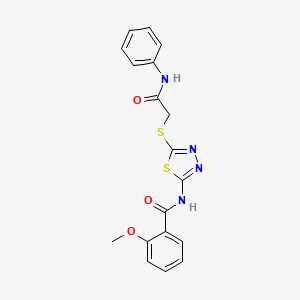

2-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical entity that appears to be a derivative of benzamide with a thiadiazole moiety and additional functional groups that may contribute to its biological activity. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves several steps, starting with the formation of hydrazides followed by condensation with aromatic aldehydes to yield arylidene hydrazides. These intermediates can then undergo cyclocondensation with thioglycolic acid to form thiazolidinyl benzamides. In the case of the compound of interest, a similar synthetic route may be employed, with modifications to introduce the methoxy group, the thiadiazole ring, and the phenylamino moiety. The synthesis of thiazole derivatives, as seen in the second paper, involves cyclization of thioamide with chloroacetoacetate, which could be a relevant step in the synthesis of the thiadiazole ring in the target compound .

Molecular Structure Analysis

The molecular structure of the compound likely features a benzamide core, which is a common structural motif in medicinal chemistry due to its bioactivity. The presence of a thiadiazole ring suggests potential for interactions with biological targets, as thiadiazoles are known for their diverse pharmacological properties. The methoxy group and the phenylamino substituent may influence the electronic distribution and steric hindrance within the molecule, affecting its binding affinity and selectivity towards biological targets .

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of the specific compound, they do offer insights into the reactivity of similar structures. The thiazolidinyl and thiazole moieties in the compounds synthesized in the papers are likely to be sites of chemical reactivity. These rings can participate in nucleophilic substitutions, electrophilic additions, or serve as ligands in coordination chemistry. The phenylamino group could also undergo various transformations, such as acylation or sulfonation, depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. The presence of the methoxy group could affect the compound's solubility in organic solvents, while the thiadiazole ring might contribute to its thermal stability. The phenylamino group could impact the compound's acidity or basicity, and the molecular weight and shape would determine its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) .

Scientific Research Applications

Synthesis and Bioactivity

- Research efforts have been directed towards the synthesis of novel heterocyclic compounds derived from benzamide and thiadiazole, with demonstrated anti-inflammatory and analgesic activities. These compounds exhibit significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, alongside notable analgesic and anti-inflammatory effects, suggesting their potential as pharmaceutical agents (Abu‐Hashem et al., 2020).

Nematocidal Activity

- Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities, showing promising results against Bursaphelenchus xylophilus. This highlights the potential agricultural applications of such compounds in managing nematode infestations (Liu et al., 2022).

Antimicrobial Applications

- A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers were synthesized and exhibited potent antimicrobial activity against various pathogens, suggesting their use in developing new antimicrobial agents (Bikobo et al., 2017).

Anticancer Potential

- Research on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides has shown moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Ravinaik et al., 2021).

Antifungal Agents

- The synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives has been explored for potential antifungal applications, showcasing the versatility of thiadiazole-based compounds in addressing fungal infections (Narayana et al., 2004).

properties

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S2/c1-25-14-10-6-5-9-13(14)16(24)20-17-21-22-18(27-17)26-11-15(23)19-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,19,23)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREJISVPBBKCJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2520181.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2520182.png)

![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B2520191.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2520193.png)